N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-5-14(21)18-17-20-19-16(25-17)11-9-12(22-6-2)15(24-8-4)13(10-11)23-7-3/h9-10H,5-8H2,1-4H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOQRXCXLSQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is constructed via cyclization of a hydrazide intermediate. Two primary methodologies dominate the literature:
Hydrazide Cyclization with Carbon Disulfide
This method involves reacting 3,4,5-triethoxybenzohydrazide with carbon disulfide (CS₂) in alkaline media. The reaction proceeds under reflux in ethanol or dimethylformamide (DMF), yielding the oxadiazole-thiol intermediate, which is subsequently desulfurized.
Reaction Conditions:
- Hydrazide precursor: 3,4,5-Triethoxybenzohydrazide (1.0 equiv)
- Cyclization agent: CS₂ (2.5 equiv)
- Base: Potassium hydroxide (2.0 equiv)
- Solvent: DMF, 80°C, 12 hours
- Yield: 78–85%
The mechanism involves nucleophilic attack by the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.
Phosphorus Oxychloride-Mediated Cyclization
Alternative routes employ phosphorus oxychloride (POCl₃) to dehydrate acylhydrazides, forming the oxadiazole ring. This method is advantageous for moisture-sensitive substrates.
Reaction Conditions:
Functionalization with the 3,4,5-Triethoxyphenyl Group
The 3,4,5-triethoxyphenyl substituent is introduced at the 5-position of the oxadiazole ring via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution
Using 3,4,5-triethoxyphenylboronic acid and a palladium catalyst, the aryl group is coupled to the oxadiazole intermediate.
Reaction Conditions:
Amidation to Introduce the Propanamide Moiety
The final step involves acylating the oxadiazole-2-amine with propanoic acid derivatives. Two approaches are prevalent:
Propanoyl Chloride Acylation
Direct reaction with propanoyl chloride in the presence of a base.
Reaction Conditions:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate propanoic acid.
Reaction Conditions:
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Cyclization Methods
| Method | Cyclization Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CS₂/KOH | CS₂ | DMF | 80°C | 12 | 78–85 |
| POCl₃ | POCl₃ | Toluene | Reflux | 6 | 72–76 |
Table 2: Amidation Strategies
| Method | Acylating Agent | Base/Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Propanoyl chloride | ClCOCH₂CH₃ | Triethylamine | CH₂Cl₂ | 80–84 |
| EDC/NHS | CH₃CH₂COOH | EDC/NHS | DMF | 75–78 |
Optimization and Industrial Considerations
Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require careful removal due to high boiling points.
Catalyst Recycling: Palladium catalysts in coupling reactions can be recovered via filtration, reducing costs.
Scale-Up Challenges: Exothermic reactions during POCl₃-mediated cyclization necessitate controlled addition and cooling.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:
Key Observations :
- Molecular Weight : The target compound has the highest molecular weight (523.99 g/mol) due to its triethoxyphenyl and chlorobenzenesulfonyl groups, which enhance steric bulk compared to simpler analogues like 7c (375 g/mol) or 8d (342 g/mol).
- Melting Points : Compounds with sulfonyl groups (e.g., : 431.419 g/mol) or nitro substituents (: 8h, 158–159°C) exhibit higher melting points, likely due to increased polarity and intermolecular interactions. The target compound’s melting point is unreported but expected to align with this trend.
- Functional Groups : The 3,4,5-triethoxyphenyl group distinguishes the target compound from analogues with methylphenyl (7c, 7d), indole (8i-8l), or benzodioxole () substituents. These groups influence solubility, bioavailability, and target affinity.
Spectral Data :
- NMR and IR: The target compound’s 3,4,5-triethoxyphenyl group would show characteristic aromatic proton signals near δ 6.8–7.2 ppm (1H NMR) and C-O stretching vibrations at ~1250 cm⁻¹ (IR). This contrasts with analogues like 8i (), where indole NH protons resonate at δ ~10 ppm , or 7c (), where thiazole amino groups absorb at ~3300 cm⁻¹ in IR .
- Mass Spectrometry : The target’s molecular ion peak at m/z 524 aligns with its molecular weight, whereas compounds like 8l (, m/z 436) fragment via sulfanyl or amide bond cleavage .
Bioactivity Implications
- The target’s triethoxyphenyl group may enhance binding to similar enzyme pockets.
- Antimicrobial Potential: Thiazole-containing analogues (c-7f) exhibit moderate antimicrobial activity due to thiazole’s heterocyclic pharmacophore . The target’s chlorobenzenesulfonyl group could amplify this effect.
- Toxicity Profile : Sulfonyl-bearing compounds (e.g., ’s 7a-q series) often show low hemolytic toxicity, suggesting the target compound’s safety in biological systems .
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide?
Answer:
The synthesis typically involves cyclocondensation of a hydrazide intermediate with a carboxylic acid derivative. For example:
Hydrazide formation: React 3,4,5-triethoxyphenylacetic acid hydrazide with chloroacetyl chloride in the presence of triethylamine (TEA) under reflux (4–6 hours, monitored by TLC) to form the oxadiazole core .
Amide coupling: Use coupling reagents like COMU® or EDCI/HOBt in DMF to attach the propanamide moiety to the oxadiazole ring. Purify via recrystallization (petroleum ether) or flash chromatography (cyclohexane/ethyl acetate) .
Basic: How is the compound characterized structurally?
Answer:
Key characterization methods include:
- 1H/13C-NMR: Identify protons and carbons in the oxadiazole ring (e.g., oxadiazole C-2 at δ 165–170 ppm in 13C-NMR) and triethoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm) .
- IR spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N absorption (~1550 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₈N₃O₅: 414.2027) .
Basic: What purification techniques are effective for this compound?
Answer:
- Recrystallization: Use solvents like ethanol or ethyl acetate/petroleum ether mixtures to isolate high-purity crystals .
- Column chromatography: Optimize mobile phases (e.g., cyclohexane:ethyl acetate 7:3) for compounds with polar substituents .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Catalyst selection: Use XtalFluor-E® for fluorination or TEA for deprotonation to enhance reaction efficiency .
- Temperature control: Maintain reflux conditions (80–100°C) for cyclization and reduce to 0°C during coupling to minimize side reactions .
- Stoichiometry: Ensure a 1.2:1 molar ratio of coupling reagent (e.g., COMU®) to substrate to drive reactions to completion .
Advanced: How should researchers design biological activity assays for this compound?
Answer:
- Antimicrobial testing: Follow CLSI guidelines using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control oxadiazoles like N-[5-(4-chlorophenyl)-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide .
- Enzyme inhibition: Evaluate lipoxygenase (LOX) or urease inhibition via spectrophotometric methods. For LOX, monitor absorbance at 234 nm for conjugated diene formation .
- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced: What computational approaches predict the compound’s bioactivity?
Answer:
- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., LOX or urease active sites). Focus on hydrogen bonds between the propanamide carbonyl and Arg/Lys residues .
- QSAR studies: Correlate substituent effects (e.g., triethoxy vs. nitro groups) with bioactivity using Hammett constants or DFT-calculated electronic parameters .
- ADMET prediction: Employ SwissADME to evaluate pharmacokinetics (e.g., logP ~3.5 for optimal membrane permeability) .
Advanced: How do structural modifications influence activity?
Answer:
- Oxadiazole substituents: Electron-withdrawing groups (e.g., nitro in 8h) enhance enzyme inhibition but may increase cytotoxicity. Compare with 8g (4-aminophenyl), which shows improved selectivity .
- Amide side chains: Branched chains (e.g., N-thiazolyl) improve solubility and binding affinity via π-π stacking with aromatic enzyme pockets .
Advanced: How are kinetic parameters determined for enzyme inhibition?
Answer:
- Lineweaver-Burk plots: Measure initial reaction rates at varying substrate concentrations to identify competitive/non-competitive inhibition. For example, oxadiazole derivatives often show mixed-type inhibition against urease .
- IC₅₀ determination: Use nonlinear regression (GraphPad Prism) to calculate half-maximal inhibitory concentrations. Typical IC₅₀ values for potent oxadiazoles range from 5–20 µM .
Advanced: What analytical methods resolve data contradictions in structure-activity relationships?
Answer:
- X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. thiadiazole rings) by comparing experimental and calculated NMR shifts .
- HPLC-MS purity checks: Confirm >95% purity to exclude impurities as confounding factors in bioactivity assays .
Advanced: How are stability and degradation profiles assessed?
Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Hydrolysis resistance: Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
